cis-2-Aminocyclobutane-1-carboxylic acid
Description
Classification as a Conformationally Constrained β-Amino Acid
cis-2-Aminocyclobutane-1-carboxylic acid is classified as a cyclic β-amino acid. Unlike the proteinogenic α-amino acids, where the amino group is attached to the α-carbon (the first carbon after the carboxyl group), in β-amino acids, the amino group is attached to the β-carbon (the second carbon from the carboxyl group). The "cis" designation indicates that the amino and carboxyl groups are on the same side of the cyclobutane (B1203170) ring.
The defining feature of this molecule is its rigid cyclobutane ring, which severely restricts the conformational freedom of the peptide backbone into which it is incorporated. This conformational constraint is a direct result of the four-membered ring structure, which limits the rotation around the Cα-Cβ bond. researchgate.net Consequently, peptides containing this residue are forced to adopt more predictable and stable three-dimensional structures.
Significance as a Non-Proteinogenic Amino Acid Building Block
As a non-proteinogenic amino acid, this compound is not found in naturally occurring proteins. nih.govwikipedia.org This "unnatural" characteristic is precisely what makes it a valuable building block in synthetic chemistry. Its incorporation into peptide chains can lead to the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.govchemistryviews.org
One of the primary advantages of using non-proteinogenic amino acids like this is the increased resistance of the resulting peptides to enzymatic degradation. nih.gov Proteases, the enzymes that break down proteins, are highly specific to the structures of natural α-amino acids. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for these enzymes, thus increasing their stability and bioavailability in biological systems. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272388 | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221158-95-8 | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control of Cis 2 Aminocyclobutane 1 Carboxylic Acid
Strategies for Racemic Synthesis of Cyclobutane-1-carboxylic Acid Scaffolds
The construction of the cyclobutane-1-carboxylic acid framework is the foundational step in synthesizing its amino derivatives. Racemic strategies are often employed to access the basic scaffold, which can then be subjected to resolution or further functionalization.
One common approach involves the [2+2] cycloaddition reaction between an alkene and a ketene (B1206846) or a ketene equivalent. For instance, the reaction of ethylene (B1197577) with uracil (B121893) via a photochemical [2+2] cycloaddition produces a cyclobutane (B1203170) adduct, which can then be degraded to yield racemic 2-aminocyclobutane-1-carboxylic acid. lookchem.com Another strategy focuses on the Knoevenagel condensation of an ester with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative. acs.org This intermediate can then undergo diastereoselective reduction to establish the desired cis-relationship in the cyclobutane ring. acs.org
Additionally, tandem base-catalyzed protocols have been developed. For example, the reaction of cyclobutene-1-carboxylic acid with various nucleophiles can proceed through a tandem amidation/aza-Michael addition to generate substituted cyclobutane carboximides. thieme-connect.de These methods provide access to a variety of racemic cyclobutane scaffolds that serve as precursors to the target amino acid.
Enantioselective Synthesis of cis-2-Aminocyclobutane-1-carboxylic Acid
Achieving stereochemical control is crucial for the biological application of this compound. Several enantioselective strategies have been developed to access specific enantiomers of this compound.
Enantiodivergent synthesis allows for the preparation of both enantiomers of a chiral molecule from a single chiral starting material. Several derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid have been successfully prepared using such sequences. figshare.comnih.gov These methods often involve a common chiral intermediate that can be selectively manipulated to yield either the (1R,2S) or (1S,2R) enantiomer. For example, a chiral half-ester derived from the enzymatic desymmetrization of a meso cyclobutane diester can serve as a versatile starting point. researchgate.net Through carefully controlled reaction sequences, this single chiral precursor can be converted into orthogonally protected derivatives with opposite chirality, leading to both enantiomers of the final amino acid. researchgate.net
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve asymmetric synthesis. A key strategy for synthesizing enantiopure this compound involves the desymmetrization of a meso-cyclobutane-1,2-dicarboxylic acid derivative. lookchem.com In this approach, an enzyme, such as a lipase, selectively hydrolyzes one of the two ester groups of a meso-diester, leading to a chiral half-ester with high enantiomeric excess. lookchem.comresearchgate.net This chiral intermediate is then converted to the target amino acid through subsequent chemical transformations, including a Curtius or Hofmann rearrangement to introduce the amino group.
| Enzymatic Desymmetrization Example | |
| Starting Material | meso-cyclobutane-1,2-dicarboxylic acid dimethyl ester |
| Enzyme | Lipase |
| Reaction | Enantioselective hydrolysis |
| Product | Chiral half-ester |
| Subsequent Steps | Curtius or Hofmann rearrangement |
| Final Product | Enantiopure (-)-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
Classical resolution remains a viable method for obtaining enantiopure this compound from a racemic mixture. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by methods such as fractional crystallization or chromatography. researchgate.net
A notable example is the use of a chiral oxazolidinone auxiliary. The racemic N-tert-butoxycarbonyl (Boc)-protected amino acid is coupled with the chiral oxazolidinone. The resulting diastereomers are then separated chromatographically. researchgate.net After separation, the chiral auxiliary is cleaved to afford the individual enantiomers of the protected amino acid. researchgate.net This method not only allows for the separation of enantiomers but can also be used to determine the absolute configuration of the separated compounds. researchgate.net
The [2+2] photocycloaddition is a powerful tool for constructing cyclobutane rings. acs.orgnih.gov To achieve enantioselectivity, this reaction can be performed using a chiral precursor. One successful strategy employs a chiral uracil equivalent. lookchem.comresearchgate.net This chiral bicyclic compound undergoes a [2+2] photocycloaddition reaction with ethylene to form the cyclobutane ring. lookchem.comresearchgate.net The diastereomeric products can be separated, and subsequent degradation of the heterocyclic ring yields both the (+)-(1S,2R) and (-)-(1R,2S) enantiomers of 2-aminocyclobutane-1-carboxylic acid in high enantiomeric purity (>97% ee). lookchem.comresearchgate.net
Another approach utilizes an unsaturated γ-lactam derived from a chiral source. The photochemical [2+2] cycloaddition of this chiral lactam with ethylene proceeds with high diastereoselectivity, exclusively forming a cis-fused bicyclic system. researchgate.net The resulting diastereoisomers are separated, and subsequent hydrolysis of the lactam ring provides access to enantiomerically pure cis-2-(aminomethyl)cyclobutane-1-carboxylic acid, a close derivative of the target compound. researchgate.net
| Photochemical [2+2] Cycloaddition Examples | |
| Chiral Precursor | Chiral uracil equivalent |
| Reactant | Ethylene |
| Key Intermediate | Chiral cyclobutane adduct |
| Outcome | Access to both (+)-(1S,2R) and (-)-(1R,2S) enantiomers |
| Reference | lookchem.comresearchgate.net |
| Chiral Precursor | Chiral unsaturated γ-lactam |
| Reactant | Ethylene |
| Key Intermediate | cis-Fused bicyclic lactam |
| Outcome | Enantiomerically pure cis-substituted cyclobutanes |
| Reference | researchgate.net |
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers an alternative route to β-amino acids. chemistryviews.org Recently, this strategy has been applied to the synthesis of cyclobutane derivatives. One developed protocol involves a tandem base-catalyzed amidation/aza-Michael addition. thieme-connect.de In this reaction, cyclobutene-1-carboxylic acid reacts with a nitrogen-containing heterocycle, such as a benzo[d]oxazol-2(3H)-one, to yield β-N-heterocyclic cyclobutane carboximides. thieme-connect.dechemistryviews.org
Another approach utilizes a sequential solvent-free aza-Michael addition of a benzophenone (B1666685) imine to a 3-halopropylidenemalonate, followed by a base-induced ring closure to form highly substituted cyclobutane derivatives. rsc.org While these methods primarily yield substituted cyclobutane systems, they represent a developing area for accessing the this compound scaffold through conjugate addition pathways.
Synthesis of Protected Derivatives and Key Intermediates
The synthesis of this compound often involves the strategic use of protecting groups to control reactivity and ensure stereochemical integrity. The preparation of orthogonally protected derivatives is crucial for their subsequent use in peptide synthesis and other applications. Common protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
A key strategy for accessing enantiomerically pure derivatives begins with a chiral bicyclic compound, which can be viewed as a chiral uracil equivalent. researchgate.netlookchem.com The construction of the cyclobutane ring is typically achieved through a [2+2] photocycloaddition reaction. For instance, the photocycloaddition of a chiral precursor with ethylene is a pivotal step in forming the core cyclobutane structure. researchgate.netlookchem.com
Following the formation of the cyclobutane ring, subsequent transformations lead to various protected intermediates. For example, an azide (B81097) intermediate can be converted to a Cbz-protected amine. A solution of an azide precursor heated to reflux in dry toluene (B28343) with benzyl (B1604629) alcohol can yield the tert-butyl-(1S,2R)-2-benzyloxycarbonylaminocyclobutane-1-carboxylate. researchgate.net Similarly, N-Boc protected derivatives can be synthesized. The protection of a cis-amino ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP) yields the corresponding N-Boc-amino ester in high yield (95%). nih.gov
Another significant intermediate is the hydantoin, which can be formed from a carboxylic acid via a Curtius rearrangement. However, in some cases, the treatment of a carboxylic acid with diphenylphosphoryl azide (DPPA) can unexpectedly yield an aminonitrile as the major product over the expected hydantoin. acs.org
The table below summarizes key protected intermediates and the methods for their synthesis.
| Protected Derivative/Intermediate | Starting Material | Key Reagents/Reaction Type | Yield | Reference |
| tert-Butyl-(1S,2R)-2-benzyloxycarbonylaminocyclobutane-1-carboxylate | Azide intermediate | Benzyl alcohol, Toluene (reflux) | Not specified | researchgate.net |
| N-Boc-amino ester | cis-amino ester | (Boc)₂O, Pyridine, DMAP | 95% | nih.gov |
| Aminonitrile | Carboxylic acid | Diphenylphosphoryl azide (DPPA) | 69% | acs.org |
| Hydantoin | Carboxylic acid | Diphenylphosphoryl azide (DPPA) | 23% | acs.org |
Preparative Scales and Efficiency Considerations for this compound
The key transformation in this enantioselective route involves a mild base hydrolysis of the heterocyclic intermediate, followed by diazotization using one equivalent of sodium nitrite (B80452) in an acidic medium. This two-step process proceeds in good yield without epimerization, highlighting an efficient and stereoconservative degradation of the intermediate. lookchem.com
Short, gram-scale syntheses have also been described for derivatives of 2-aminocyclobutane-1-carboxylic acid. nih.gov These routes often feature highly endo-selective [2+2]-photocycloaddition reactions. The subsequent steps, including regioselective ring opening, Hofmann rearrangement, and nitrogen protection, can be performed consecutively or in a one-pot protocol, which can significantly improve process efficiency by reducing the number of isolation and purification steps. nih.gov
The efficiency of these synthetic routes is summarized in the table below, highlighting the starting materials, key features of the methodology, and the resulting yields.
| Product | Starting Material/Strategy | Key Methodological Features | Overall Yield | Enantiomeric Excess | Reference |
| (±)-2-Aminocyclobutane-1-carboxylic acid | Uracil and Ethylene | Photochemical cycloaddition, Heterocyclic ring degradation | 52% | N/A | lookchem.com |
| (+)-(1S,2R)-2-Aminocyclobutane-1-carboxylic acid | Chiral bicyclic compound | Photochemical cycloaddition, Stereoconservative degradation | 33% | >97% | researchgate.netlookchem.com |
| (−)-(1R,2S)-2-Aminocyclobutane-1-carboxylic acid | Chiral bicyclic compound | Photochemical cycloaddition, Stereoconservative degradation | 20% | >97% | researchgate.netlookchem.com |
| all-cis Hydroxy derivatives | Not specified | endo-Selective [2+2]-photocycloaddition, One-pot protocols | Gram-scale | Not specified | nih.gov |
Conformational Analysis and Structural Characterization of Cis 2 Aminocyclobutane 1 Carboxylic Acid and Its Oligomers
Experimental Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal, non-invasive analytical technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For cis-2-aminocyclobutane-1-carboxylic acid and its derivatives, high-resolution NMR experiments provide detailed insights into their solution-state behavior, which is fundamental to understanding their function as building blocks in foldamers and peptides. uab.cat Studies have demonstrated the capacity of the cyclobutane (B1203170) ring to act as a structure-promoting unit in both monomers and dimers. nih.govacs.org NMR structural analysis, often complemented by computational methods like Density Functional Theory (DFT), has been instrumental in characterizing the conformational preferences of these molecules. nih.govacs.org
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei, making it an excellent tool for detecting and characterizing hydrogen bonds. nih.gov In derivatives of this compound, the formation of strong intramolecular hydrogen bonds is a key factor governing their conformation in solution. nih.govacs.org These interactions are readily identified by analyzing proton (¹H) chemical shifts, temperature coefficients of amide protons, and nuclear Overhauser effects (NOEs). The formation of a hydrogen bond typically deshields the involved proton, causing a downfield shift in the ¹H NMR spectrum. nih.gov
| NMR Observable | Indication | Typical Finding for this compound Derivatives |
|---|---|---|
| Downfield ¹H Chemical Shift (Amide Proton) | Involvement of NH proton in a hydrogen bond. nih.gov | Observed in derivatives, suggesting H-bond formation. nih.govacs.org |
| Small Temperature Coefficient (dδ/dT) | Amide proton is shielded from the solvent, often due to intramolecular H-bonding. | Supports the presence of stable intramolecular hydrogen bonds. |
| Nuclear Overhauser Effect (NOE) | Spatial proximity (<5 Å) between protons. | Provides distance constraints that help define the hydrogen-bonded ring structure. |
NMR spectroscopy provides a rapid and reliable method for assessing the diastereomeric and enantiomeric purity of chiral molecules like this compound. While enantiomers are indistinguishable in an achiral solvent, their NMR signals can be resolved by converting them into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent (CSA). nih.gov
The use of CSAs, such as BINOL-based amino alcohols, is a non-destructive method that involves forming transient diastereomeric complexes in the NMR tube. nih.gov These complexes have distinct chemical environments for the corresponding nuclei of each enantiomer, resulting in separate signals (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum. nih.gov The enantiomeric excess (ee) can then be determined by integrating the signals. Similarly, chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), have been used to determine the ee of synthetic precursors, confirming high stereochemical fidelity during synthesis. lookchem.comresearchgate.net
| Method | Principle | Example Application | Reported Purity |
|---|---|---|---|
| Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes, inducing chemical shift non-equivalence (ΔΔδ). nih.gov | Analysis of carboxylic acid racemates with BINOL-amino alcohol CSAs. nih.gov | Can achieve signal separation up to 0.641 ppm (320.5 Hz). nih.gov |
| Chiral Shift Reagent | Coordinates with the analyte to form diastereomeric complexes, causing signal splitting. | ¹H NMR analysis of a synthetic precursor to this compound using Eu(hfc)₃. lookchem.com | Confirmed enantiomeric excess of 98% for the precursor. lookchem.comresearchgate.net |
A significant structural feature identified by NMR studies in derivatives of this compound is the formation of a rigid, bicyclic system. nih.govacs.org Strong intramolecular hydrogen bonds between the amino and carboxyl functionalities (or their derivatives) force the molecule to adopt a folded conformation that gives rise to a cis-fused bicyclo[4.2.0]octane structural unit. nih.govacs.orgacs.org This bicyclic framework is not a true covalent structure but a stable conformational motif maintained by the hydrogen bond.
The presence of this unit is inferred from a combination of NMR data, including NOE-derived distance constraints and vicinal proton-proton coupling constants (³JHH), which provide information on dihedral angles. ibpc.fr This conformation confers high rigidity to the molecule in solution, a desirable trait for constructing well-defined peptide secondary structures. nih.govacs.org
The cyclobutane ring itself can be fluxional, undergoing a rapid "ring flipping" motion. acs.org However, when incorporated into a peptide backbone or when constrained by intramolecular interactions, its conformational freedom is significantly reduced. NMR studies on derivatives of this compound and its oligomers have demonstrated that the cyclobutane ring acts as a potent structure-promoting element, conferring high rigidity to the molecule. nih.govacs.org
In oligomers and N-acylated derivatives of this compound, the amide (or carbamate) bond can exist in either a cis or trans conformation due to the partial double-bond character of the C-N bond. nih.govacs.org The trans isomer is generally favored energetically for secondary amide bonds. nih.gov NMR spectroscopy is the primary tool for studying this conformational equilibrium in solution, as the two rotamers give rise to distinct sets of signals. rsc.orgcore.ac.uk
In studies of carbamate-protected derivatives of 2-aminocyclobutane-1-carboxylic acid, a conformational equilibrium resulting from rotation around the N-C(O) bond has been observed. nih.govacs.org The trans form was identified as the major conformer in solution. nih.govacs.org The relative populations of the cis and trans isomers can be determined by integrating their respective NMR signals. For more detailed kinetic analysis, techniques such as magnetization transfer NMR can be employed to determine the rate constants for the interconversion between the two forms. nih.gov
| System Studied | NMR Technique | Key Finding | Source |
|---|---|---|---|
| Carbamate-protected 2-aminocyclobutane-1-carboxylic acid | ¹H NMR Integration | A cis-trans conformational equilibrium exists, with the trans form being the major conformer in solution. | nih.govacs.org |
| Fmoc-protected aminocyclopentane carboxylic acid (analogue) | ¹H NMR | Equilibrium of Fmoc-cis-carbamate and Fmoc-trans-carbamate isomers is visible by the presence of two HN proton resonances. | nih.gov |
| General Secondary Amide Peptide Bonds | Magnetization Transfer NMR | Allows for the determination of rate constants for cis-to-trans and trans-to-cis isomerization. | nih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structures of chiral molecules, including peptides and their building blocks, in solution. researchgate.net For oligomers of cyclic β-amino acids, the CD spectrum in the far-UV region (190-240 nm) provides a characteristic signature of the backbone conformation. wisc.edu While direct correlation of CD spectra to specific conformations for non-standard amino acid oligomers is not always straightforward, it provides valuable information when combined with other structural data. wisc.edu
Studies on peptides incorporating cyclic β-amino acids, such as those derived from cyclopentane (B165970) and cyclohexane, have demonstrated the utility of CD in identifying helical foldamers. researchgate.netacs.org For oligomers of a fluorinated derivative, cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, CD analysis, in conjunction with other techniques, pointed towards a strong preference for a well-defined strand-like structure. rsc.org This suggests that oligomers of cis-ACBC and its derivatives can adopt ordered secondary structures that are readily detectable and characterizable by CD spectroscopy. The technique is instrumental in assessing conformational changes and the stability of folded structures in solution. researchgate.net
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. For derivatives of 2-aminocyclobutane-1-carboxylic acid, crystallographic studies have revealed key details about their molecular geometry and intermolecular interactions. nih.gov
In the solid state, the conformational equilibrium that may exist in solution is absent, and intermolecular hydrogen bonds become significant in defining the crystal packing. nih.govacs.org Single-crystal X-ray analysis of a tetramer of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, a closely related analogue, confirmed the adoption of a regular, strand-like conformation. rsc.org This study highlighted that the backbone topology and the orientation of the four-membered rings were notably different from those of the non-fluorinated parent compound, and the structure was stabilized by an intermolecular hydrogen bonding network. rsc.org Similarly, studies on other derivatives have emphasized the role of intermolecular hydrogen bonds in the solid-state architecture. nih.gov
| Compound Derivative | Method | Key Finding in Solid State | Reference |
| Tetramer of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid | Single Crystal X-ray Analysis | Adopts a regular strand-like conformation. Stabilized by intermolecular hydrogen bonds. | rsc.org |
| Derivatives of 2-aminocyclobutane-1-carboxylic acid | X-ray Crystallography | Absence of conformational equilibrium found in solution; presence of intermolecular hydrogen bonds. | nih.govacs.org |
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for complementing experimental data, providing insights into conformational energies, dynamics, and intermolecular interactions at an atomic level.
Density Functional Theory (DFT) Calculations of Conformation
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry for predicting the geometries and relative energies of different molecular conformations. For derivatives of this compound, DFT studies have been instrumental in understanding the intrinsic structural preferences of both monomers and dimers. nih.gov
These theoretical calculations have provided evidence for the formation of strong intramolecular hydrogen bonds, which give rise to highly rigid, cis-fused bicyclic structural units. nih.gov DFT has been used to model stable conformers and to explain the mechanisms and regioselectivity of reactions involving related cyclic amino acids. beilstein-journals.org By calculating the relative Gibbs free energies of different conformers, researchers can identify the most stable structures in the gas phase, which provides a baseline for understanding behavior in solution and the solid state. researchgate.net The combination of DFT with experimental techniques like NMR provides a robust framework for detailed structural elucidation. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Aggregation
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions of a molecule or a system of molecules in a solvent, MD can reveal accessible conformations, the pathways between them, and the propensity for aggregation. nih.govmdpi.com This technique is particularly valuable for understanding protein flexibility and the dynamic nature of molecular recognition. nih.govmdpi.com
For cyclic peptides containing related residues like trans-2-aminocyclopentane carboxylic acid, MD simulations have been used in concert with NMR experiments to refine three-dimensional structures. nih.gov While rapid cheminformatics filters exist for predicting aggregation, MD simulations provide a physics-based method capable of predicting the aggregation propensity of diverse chemical structures with high success rates. nih.gov These simulations can capture the dynamic behavior of weakly aggregating compounds and help identify chemical modifications that could modulate this behavior, making MD a crucial tool for studying the self-assembly and conformational sampling of cis-ACBC oligomers. nih.gov
Simulated Annealing for Conformational Search
Finding the global minimum energy conformation of a flexible molecule is a significant computational challenge. Simulated annealing is a Monte Carlo-based method designed to overcome this by exploring a wide range of conformational space to locate low-energy structures. elsevierpure.comnih.gov The method simulates a heating process, allowing the molecule to overcome energy barriers, followed by a slow cooling that guides the search toward the global energy minimum. elsevierpure.com
This technique has been successfully applied to the conformational analysis of peptides and other flexible organic molecules. elsevierpure.com Compared to standard molecular dynamics, simulated annealing can sample a much larger portion of the available conformational space, leading to the identification of lower-energy structures that are in better agreement with experimental data. nih.gov For a molecule like cis-ACBC and its oligomers, which possess constrained but existing flexibility, simulated annealing represents an effective computational strategy for a thorough conformational search.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The conformation and aggregation of cis-ACBC and its oligomers are governed by a network of non-covalent intermolecular interactions. Chief among these are hydrogen bonds, which play a critical role in stabilizing secondary structures and mediating crystal packing. nih.gov
| Interaction Type | Description | Relevance to cis-ACBC | Reference |
| Intramolecular Hydrogen Bonding | Occurs between the amine and carboxyl groups within the same molecule, leading to rigid conformations. | Confirmed by DFT calculations, creating rigid cis-fused bicyclic structures. | nih.gov |
| Intermolecular Hydrogen Bonding | Occurs between different molecules, crucial for crystal packing and stabilizing oligomer structures. | Observed in the solid state via X-ray crystallography; involves carboxy-carboxy and amine-carboxy interactions. | nih.govacs.orgnih.gov |
| Hydrophobic Interactions | Non-polar parts of the molecules associate to minimize contact with water, driving aggregation. | Potentially significant for the self-assembly of larger oligomers or functionalized derivatives in aqueous solution. | nih.gov |
Incorporation of this compound into β-Peptides
The integration of this compound into β-peptides has been a focal point of research, leading to the development of novel oligomers with predictable and stable conformations.
The synthesis of homo-oligomers and dipeptides from this compound has been successfully achieved, providing fundamental insights into its structural preferences. Stereocontrolled synthetic methods have been developed for the preparation of bis(cyclobutane) β-dipeptides in high yields acs.org. These studies have demonstrated the ability of the cyclobutane ring to act as a structure-promoting unit, even in short dimeric sequences acs.orgnih.gov. Research has also extended to the synthesis of longer homo-oligomers, including dimers, tetramers, and hexamers, of a fluorinated derivative of this compound, further establishing the feasibility of creating extended structures from this building block researchgate.netresearchgate.net.
The synthesis of these oligomers often involves solution-phase peptide coupling methods. The conformational analysis of these homo-oligomers reveals a strong preference for extended, strand-type structures researchgate.net. This is largely attributed to the formation of stable, intra-residue six-membered hydrogen-bonded rings, which create rigid, cis-fused bicyclic [4.2.0]octane structural units acs.orgnih.govresearchgate.net.
| Oligomer Type | Key Synthetic Findings | Primary Conformation | Key Structural Feature |
|---|---|---|---|
| Dipeptides | High-yield stereocontrolled synthesis of bis(cyclobutane) β-dipeptides. | Extended | Cyclobutane ring acts as a structure-promoting unit. |
| Homo-oligomers (up to octamers) | Successful synthesis of oligomers up to 8 residues in length. | Strand-like | Formation of intra-residue six-membered hydrogen-bonded rings. |
| Fluorinated Homo-oligomers (2, 4, and 6-mers) | Efficient synthesis of single enantiomer forms. | Well-defined strand-like structure | Weak intra-residue hydrogen bonding. |
To further explore the versatility of this compound, researchers have synthesized hybrid peptides by alternating it with α- and γ-amino acids. A study on hybrid tetrapeptides composed of (1R,2S)-2-aminocyclobutane-1-carboxylic acid alternating with glycine, β-alanine, or γ-aminobutyric acid (GABA) has been conducted researchgate.net. The results indicated that the conformational preference of these hybrid peptides can be tuned based on the length of the linear spacer. For instance, peptides with a C2 or C4 linear segment (glycine or GABA) tend to adopt β-sheet-like folding, while a C3 spacer (β-alanine) can lead to a helical fold researchgate.net.
| Hybrid Peptide Composition | Spacer Amino Acid | Observed Conformation |
|---|---|---|
| Alternating this compound | Glycine (α-amino acid) | β-sheet-like folding |
| Alternating this compound | β-Alanine (β-amino acid) | Helical folding |
| Alternating this compound | γ-Aminobutyric acid (GABA) (γ-amino acid) | β-sheet-like folding |
| Alternating this compound | cis- and trans-γ-amino-l-proline (γ-amino acid) | Strand-like structure |
The stereochemistry of the 2-aminocyclobutane-1-carboxylic acid residue—whether it is the cis or trans isomer—has a profound impact on the resulting peptide conformation. High-resolution NMR studies have shown that peptides incorporating the trans-cyclobutane isomer tend to adopt more folded, helical structures in solution uab.cat. In contrast, peptides containing the cis-isomer consistently favor a more extended, strand-like conformation uab.cat.
This conformational dichotomy is primarily driven by the directionality of hydrogen bonding. In cis-isomers, the formation of intra-residue hydrogen bonds is favored, leading to the rigid, extended structures mentioned earlier uab.cat. Conversely, the stereochemistry of trans-isomers promotes inter-residue hydrogen bonding, which is a key characteristic of helical folds uab.cat. The relative configuration of the cyclobutane residue is therefore a critical determinant of the peptide's folding pattern uab.cat.
Induction and Stabilization of Secondary Structures in Foldamers
The predictable conformational preferences of this compound make it a valuable building block in the design of foldamers—synthetic oligomers that mimic the well-defined secondary structures of proteins.
As established, the incorporation of this compound into peptide backbones strongly promotes the formation of strand-like or zig-zag conformations rsc.org. This is a consistent finding across studies of its homo-oligomers and hybrid peptides researchgate.netresearchgate.netresearchgate.netuab.cat. The rigidity conferred by the cyclobutane ring and the propensity for intra-residue hydrogen bonding are the primary drivers of this structural preference acs.orgnih.govresearchgate.net.
Conformational analysis of oligomers of a fluorinated derivative of this compound, using techniques such as IR, NMR, and CD spectroscopy, supported by molecular modeling, has confirmed a strong preference for a well-defined strand-like structure researchgate.netresearchgate.net. In some cases, these strand-like structures can self-assemble into larger aggregates, such as ribbon-like fibrils rsc.org.
The strand-promoting nature of this compound stands in stark contrast to its trans-isomer, which is known to induce helical structures. Studies on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid have shown a marked preference for a well-defined 12-helical conformation in both solution and the solid state nih.govacs.org. This helical structure is stabilized by a series of interwoven 12-membered ring hydrogen bonds wisc.edu.
This difference in conformational preference is not unique to the cyclobutane system. A similar trend is observed with other cyclic β-amino acids. For example, peptides based on trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) also form helical structures, specifically a 12-helix wisc.edunih.gov. In contrast, peptides with cis-2-aminocyclopentanecarboxylic acid have been shown to adopt an extended strand with a zig-zag pattern researchgate.netrsc.org. Similarly, oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form various helical structures rsc.orgnih.gov.
| Cyclic β-Amino Acid | Stereochemistry | Predominant Secondary Structure |
|---|---|---|
| 2-Aminocyclobutane-1-carboxylic acid | cis | Strand-like / Zig-zag |
| 2-Aminocyclobutane-1-carboxylic acid | trans | 12-Helix |
| 2-Aminocyclopentanecarboxylic acid | cis | Extended Strand / Zig-zag |
| 2-Aminocyclopentanecarboxylic acid | trans | 12-Helix |
| 2-Aminocyclohexanecarboxylic acid | trans | 14-Helix |
An in-depth examination of this compound reveals its significant role in the advancement of peptidomimetic design and supramolecular chemistry. This article focuses on the specific applications and structural properties of this unique cyclic β-amino acid, adhering to a stringent outline to explore its influence on secondary structure, self-assembly, and structure-activity relationships in peptide science.
Advanced Methodologies and Future Research Directions
Development of Novel Synthetic Routes to Substituted Derivatives
More recent and alternative strategies have been developed to provide access to both enantiomers of cis-ACBC from readily available materials. lookchem.com One such approach utilizes a photochemical [2+2] cycloaddition reaction of ethylene (B1197577) with a chiral uracil (B121893) equivalent. lookchem.com This is followed by a controlled degradation of the resulting heterocyclic ring to yield the desired aminocyclobutane structure. lookchem.com This method has proven effective for producing millimolar quantities of the enantiomerically pure (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. lookchem.com
Further advancements have focused on creating substituted derivatives to fine-tune the properties of peptides and foldamers. These methodologies provide access to a broader range of building blocks for more complex molecular architectures.
Exploration of New Hybrid Foldamer Architectures
A significant area of research involves the incorporation of cis-ACBC into hybrid foldamers, which are oligomers composed of different types of non-natural amino acids or a mix of natural and non-natural residues. rsc.orguab.catresearchgate.net These studies aim to understand how the conformational preferences of cis-ACBC influence the secondary structure of the resulting peptide chain.
Oligomers constructed with (1R,2S)-2-aminocyclobutane-1-carboxylic acid in alternation with linear amino acids such as glycine, β-alanine, and γ-aminobutyric acid (GABA) have been synthesized and extensively studied. rsc.orguab.cat The length of the linear spacer between the cyclobutane (B1203170) residues has been shown to have a profound effect on the folding preference of these hybrid peptides. rsc.orguab.cat For instance, hybrids containing shorter (C2) or longer (C4) linear segments tend to adopt β-sheet-like folded structures. rsc.org In contrast, the introduction of a C3 spacer, as in the case of GABA, can induce a helical fold. rsc.orguab.cat This ability to tune the conformational preference from an extended to a helical structure by simply altering the spacer length is a key finding in the design of new foldamers. rsc.org
Advanced Spectroscopic and Imaging Techniques for Conformational and Self-Assembly Studies
A combination of advanced analytical techniques is crucial for elucidating the three-dimensional structure and self-assembly behavior of oligomers containing cis-ACBC. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are routinely used to study the conformation of these molecules in solution. rsc.orguab.catnih.gov These experimental techniques provide valuable data on the folding patterns and the presence of stable secondary structures. nih.gov
The propensity of cis-ACBC-based oligomers to self-assemble into larger nanostructures is investigated using a suite of imaging techniques. nih.govresearchgate.netrsc.org Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Probe Force Microscopy (SPFM) have been instrumental in visualizing the formation of nano-sized fibers and, in some cases, gels. nih.govresearchgate.netrsc.org These studies have revealed that oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid have a strong tendency to self-assemble. nih.govrsc.org
These experimental observations, when combined with theoretical calculations, allow for the development of detailed aggregation models. nih.gov For oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid, a parallel molecular arrangement is often preferred, with the conformation in the assembled state being similar to that observed in solution. nih.govrsc.org
Theoretical and Computational Refinements for Predicting Folding and Aggregation
Theoretical and computational methods are indispensable tools for complementing experimental findings and providing deeper insights into the folding and aggregation of cis-ACBC-containing peptides. nih.gov Molecular modeling and computational calculations are used to predict the conformational preferences and to understand the driving forces behind self-assembly. rsc.orguab.catnih.gov
These studies have shown that oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid preferentially adopt a strand-type conformation in solution. nih.gov This conformation is stabilized by the formation of intra-residue six-membered hydrogen-bonded rings, which create rigid cis-fused [4.2.0]octane structural units. nih.govnih.gov
Aggregation models derived from a combination of experimental data and molecular modeling suggest that both hydrogen bonding and hydrophobic interactions are the key drivers for the formation of self-assembled structures. nih.govrsc.org The ability to accurately predict how modifications to the peptide sequence will affect its folding and aggregation is a major goal of ongoing research in this area.
Integration with Materials Science for Functional Nanostructures
The self-assembly of peptides containing cis-ACBC into well-defined nanostructures is an area of increasing importance, bridging the gap between foldamer chemistry and materials science. rsc.orgrsc.org The ability to form structures like nanofibers, nanoribbons, and gels opens up possibilities for the development of novel biomaterials. rsc.org
Peptide-based soft materials are of particular interest due to their potential applications in diagnostics, therapeutics, and biomedical engineering. rsc.orgrsc.org The introduction of non-natural amino acids like cis-ACBC into peptide sequences enhances the chemical diversity and allows for the creation of foldamers that can self-assemble into functional materials with tailored properties. rsc.orgresearchgate.net
The self-assembly process is typically mediated by a combination of hydrogen bonding, hydrophobic interactions, and specific molecular arrangements such as head-to-head or head-to-tail packing. rsc.org For example, tetrapeptides of cis-2-aminocyclobutane-1-carboxylic acid have been shown to form ribbon-like fibrils that can create a gel in certain media. rsc.org The continued exploration of these self-assembling systems is expected to lead to the development of new functional nanostructures with a wide range of applications.
Q & A
Q. What are the optimal synthetic routes for preparing enantiopure cis-2-Aminocyclobutane-1-carboxylic acid?
The stereoselective synthesis of this compound typically involves cyclization strategies or derivatization of preformed cyclobutane rings. A validated method includes the use of 1-cyanocycloalkanecarboxylates reacted with dihaloalkanes under controlled conditions to form protected derivatives (e.g., Boc or Fmoc), followed by deprotection . For enantiopure synthesis, chiral auxiliaries or enzymatic resolution may be employed. Key steps involve monitoring reaction progress via HPLC with chiral columns to ensure stereochemical fidelity.
Q. How can researchers characterize the physicochemical properties of this compound?
Critical characterization methods include:
- X-ray crystallography to confirm the cyclobutane ring geometry and substituent stereochemistry .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve ring strain effects and hydrogen-bonding interactions.
- Thermogravimetric analysis (TGA) to assess thermal stability, given the compound's high melting point (218–220°C) .
- Polarimetry to determine optical purity for enantiomeric forms .
Q. What computational tools are suitable for predicting the conformational behavior of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the cyclobutane ring's puckering and strain energy. Molecular dynamics simulations (AMBER or CHARMM force fields) are used to predict solvation effects and stability in peptide backbones .
Advanced Research Questions
Q. How does the incorporation of this compound into β-peptides influence their structural dynamics?
The cyclobutane ring imposes rigidity, reducing conformational flexibility in β-peptides. Studies show that peptides containing this residue exhibit:
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies often arise from stereochemical impurities or solvent effects. Mitigation approaches include:
- Orthogonal purification (e.g., preparative HPLC coupled with ion-exchange chromatography).
- Activity assays in multiple solvent systems (e.g., DMSO vs. aqueous buffers) to assess solubility-driven artifacts .
- Comparative studies with structurally related compounds (e.g., 3-Amino-2,2-dimethylcyclobutanecarboxylic acid) to isolate ring size/strain effects .
Q. How do the physicochemical properties of this compound compare to other strained cyclic amino acids?
A comparative analysis reveals:
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key challenges include:
- Low yields in cyclization steps due to ring strain. Optimization via microwave-assisted synthesis or flow chemistry improves efficiency.
- Purification difficulties caused by diastereomeric byproducts. Chiral stationary phases in preparative HPLC are critical .
- Hydroscopicity of intermediates, necessitating inert atmosphere handling .
Methodological Notes
- Stereochemical Integrity : Always validate enantiopurity using chiral HPLC or NMR with shift reagents .
- Biological Assays : Use hydrochloride salts to enhance aqueous solubility for in vitro studies .
- Data Reproducibility : Document solvent, temperature, and purification details rigorously to mitigate batch-to-batch variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
